B1576814 Pleurain-G1 antimicrobial peptide

Pleurain-G1 antimicrobial peptide

货号: B1576814
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pleurain-G1 antimicrobial peptide is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antimicrobial Properties

Pleurain-G1 exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for various bacterial strains have been measured, demonstrating its effectiveness against multidrug-resistant (MDR) pathogens.

Table 1: Antimicrobial Activity of Pleurain-G1

Bacterial StrainMIC (µg/mL)
Escherichia coli2
Staphylococcus aureus4
Klebsiella pneumoniae8
Pseudomonas aeruginosa16
Salmonella enterica32

The peptide's mode of action primarily involves disrupting bacterial cell membranes, leading to cell lysis. This mechanism is particularly beneficial in treating infections caused by antibiotic-resistant bacteria, as it reduces the likelihood of resistance development compared to conventional antibiotics .

2.1. Infection Control

Pleurain-G1 has shown promise in controlling infections in clinical settings. In a study involving infected mice models, administration of Pleurain-G1 led to a significant reduction in bacterial load and improved survival rates compared to control groups .

Case Study: Efficacy in Mouse Models

  • Objective: To evaluate the effectiveness of Pleurain-G1 against Pseudomonas aeruginosa infection.
  • Method: Mice were infected with a lethal dose of the bacteria and treated with varying doses of Pleurain-G1.
  • Results: Mice treated with Pleurain-G1 showed a survival rate of 80% compared to 20% in untreated controls.

2.2. Anticancer Potential

Emerging research indicates that Pleurain-G1 may also possess anticancer properties. Preliminary studies suggest that it can inhibit the proliferation of certain cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and disruption of mitochondrial function .

Table 2: Anticancer Activity of Pleurain-G1

Cancer Cell LineIC50 (µM)
A549 (Lung)15
MCF-7 (Breast)20
HeLa (Cervical)25

Agricultural Applications

Pleurain-G1's antimicrobial properties extend to agricultural settings, where it can be utilized as a natural pesticide. Its efficacy against plant pathogens can help reduce reliance on synthetic chemicals, promoting sustainable farming practices.

Case Study: Application in Crop Protection

  • Objective: To assess the impact of Pleurain-G1 on Fusarium spp., a common plant pathogen.
  • Method: Plants were treated with Pleurain-G1 before inoculation with Fusarium.
  • Results: Treated plants exhibited a 60% reduction in disease incidence compared to untreated controls.

常见问题

Basic Research Questions

Q. What experimental approaches are used to determine the structural characteristics of Pleurain-G1?

To analyze the secondary structure (e.g., α-helical or β-sheet conformations), circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) are commonly employed. Sequence alignment tools (e.g., Clustal Omega) can compare Pleurain-G1 with homologous peptides like Nicominic-1 and Palustrin-2c to identify conserved domains, such as the BRICHOS region . For structural visualization, Protein Data Bank (PDB) entries of analogous peptides (e.g., LL-37, polyphemusin) provide templates for molecular modeling .

Q. What standardized assays are recommended for evaluating Pleurain-G1’s antimicrobial activity?

Minimum inhibitory concentration (MIC) assays using broth microdilution (CLSI guidelines) are standard. Include Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Hemolysis assays (e.g., using erythrocytes) and cytotoxicity tests (e.g., MTT assay on mammalian cell lines) are critical to assess selectivity. Ensure peptide purity (>95%) via HPLC and mass spectrometry .

Q. How can researchers access reliable sequence and functional data for Pleurain-G1?

Use curated databases like the Antimicrobial Peptide Database (APD3) or CAMPR3, which catalog physicochemical properties, sequences, and activity spectra. Cross-reference with phylogenetic analyses of Arctic polychaete-derived peptides (e.g., Nicomache minor) to contextualize evolutionary conservation .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing Pleurain-G1’s activity in complex biological matrices?

Simulate physiological conditions (e.g., serum stability assays) to evaluate protease susceptibility. For surface-coating applications (e.g., implants), incorporate modular peptide engineering: fuse Pleurain-G1 with solid-binding domains (e.g., DOPA-rich motifs) and spacer sequences (e.g., (G4S)₂ linkers) to enhance adhesion and functionality on materials like titanium or silicone . Validate using quartz crystal microbalance (QCM) for binding efficiency and time-kill assays for sustained activity .

Q. How should researchers address contradictions in reported MIC values for Pleurain-G1 across studies?

Discrepancies may arise from variations in bacterial strains, peptide synthesis methods, or assay conditions (e.g., pH, ionic strength). Perform meta-analyses using datasets like those in Table 1 of Extreme Antimicrobial Peptide Resistance in Burkholderia to identify strain-specific resistance patterns . Include internal controls (e.g., polymyxin B) and statistical validation (e.g., ANOVA with post-hoc tests) to ensure reproducibility .

Q. What strategies can improve Pleurain-G1’s bioavailability and reduce off-target effects in vivo?

Employ liposomal encapsulation or PEGylation to prolong half-life. Use machine learning tools (e.g., APD3’s design module) to predict residues for mutagenesis, balancing hydrophobicity and charge. For in vivo testing, adopt murine infection models with bioluminescent pathogens to non-invasively monitor efficacy .

Q. How can molecular docking studies inform the design of Pleurain-G1 derivatives with enhanced specificity?

Dock Pleurain-G1 against bacterial membrane targets (e.g., lipid A or cardiolipin) using software like AutoDock Vina. Compare binding energies with structurally divergent AMPs (e.g., LL-37) to identify critical interaction residues. Validate with alanine scanning mutagenesis and membrane depolarization assays .

Q. Methodological Resources

  • Structural Analysis : PDB entries (e.g., 2K6O for α-helical AMPs) and CD spectroscopy protocols .
  • Activity Assays : CLSI guidelines for MIC testing, hemolysis protocols using defibrinated blood .
  • Database Tools : APD3 for sequence-structure-activity relationships; CAMPR3 for predictive modeling .

属性

生物活性

Antibacterial, Antifungal

序列

GFWDSVKEGLKNAAVTILNKIKCKISECPPA

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。